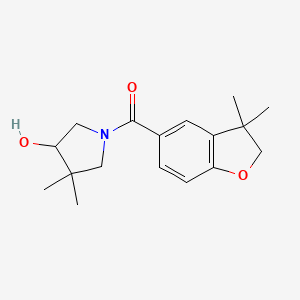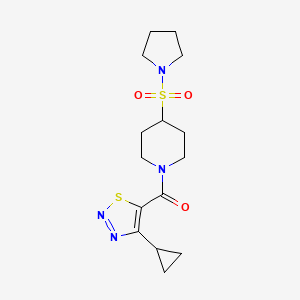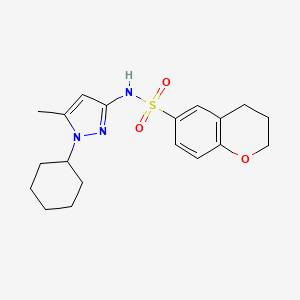![molecular formula C13H16N2O2 B6789553 Spiro[3,4-dihydrochromene-2,3'-pyrrolidine]-1'-carboxamide](/img/structure/B6789553.png)
Spiro[3,4-dihydrochromene-2,3'-pyrrolidine]-1'-carboxamide
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
Spiro[3,4-dihydrochromene-2,3’-pyrrolidine]-1’-carboxamide is a spirocyclic compound characterized by a unique structure where a chromene ring is fused with a pyrrolidine ring
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of spiro[3,4-dihydrochromene-2,3’-pyrrolidine]-1’-carboxamide typically involves multi-component reactions. One common method is the [3+2] cycloaddition of azomethine ylides with olefinic dipolarophiles . This reaction can be catalyzed by various agents, including DABCO under microwave conditions, resulting in high yields within a short reaction time .
Industrial Production Methods
Industrial production of spirocyclic compounds often involves scalable synthetic routes that ensure high yield and purity. The use of continuous flow reactors and microwave-assisted synthesis are common in industrial settings to enhance reaction efficiency and scalability .
Chemical Reactions Analysis
Types of Reactions
Spiro[3,4-dihydrochromene-2,3’-pyrrolidine]-1’-carboxamide undergoes various chemical reactions, including:
Oxidation: This compound can be oxidized using reagents like hydrogen peroxide or potassium permanganate.
Reduction: Reduction reactions can be carried out using agents such as sodium borohydride.
Substitution: Nucleophilic substitution reactions are common, where halogenated derivatives can be synthesized.
Common Reagents and Conditions
Oxidation: Hydrogen peroxide, potassium permanganate.
Reduction: Sodium borohydride, lithium aluminum hydride.
Substitution: Halogenating agents like N-bromosuccinimide (NBS).
Major Products Formed
The major products formed from these reactions include various oxidized, reduced, and substituted derivatives of the parent compound, which can be further utilized in different applications .
Scientific Research Applications
Chemistry
In chemistry, spiro[3,4-dihydrochromene-2,3’-pyrrolidine]-1’-carboxamide is used as a building block for the synthesis of more complex molecules. Its unique structure allows for the creation of diverse chemical libraries .
Biology and Medicine
This compound has shown potential in medicinal chemistry, particularly as an antiproliferative agent against various cancer cell lines. It has been evaluated for its activity against human breast carcinoma, leukemia lymphoblastic, and ovarian carcinoma cells .
Industry
In the industrial sector, spirocyclic compounds are used in the development of new materials with unique properties, such as high rigidity and stability .
Mechanism of Action
The mechanism of action of spiro[3,4-dihydrochromene-2,3’-pyrrolidine]-1’-carboxamide involves its interaction with specific molecular targets. It has been shown to inhibit enzymes like COX-1 and COX-2, exhibiting significant anti-inflammatory activity . The compound’s structure allows it to fit into the active sites of these enzymes, blocking their activity and reducing inflammation.
Comparison with Similar Compounds
Similar Compounds
Spiro[azetidin-2-one, pyrrolidine, indol(one), and pyran derivatives: These compounds share the spirocyclic structure and exhibit diverse biological activities.
Spiroindole and Spirooxindole Scaffolds: Known for their bioactivity against cancer cells and other diseases.
Uniqueness
Spiro[3,4-dihydrochromene-2,3’-pyrrolidine]-1’-carboxamide is unique due to its specific fusion of chromene and pyrrolidine rings, which imparts distinct chemical and biological properties.
Properties
IUPAC Name |
spiro[3,4-dihydrochromene-2,3'-pyrrolidine]-1'-carboxamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H16N2O2/c14-12(16)15-8-7-13(9-15)6-5-10-3-1-2-4-11(10)17-13/h1-4H,5-9H2,(H2,14,16) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
CZYYYSGARKOCRW-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CC2(CCN(C2)C(=O)N)OC3=CC=CC=C31 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H16N2O2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
232.28 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

![1-methyl-N-[(1R,5S)-3-oxabicyclo[3.1.0]hexan-6-yl]-1,2,4-triazole-3-carboxamide](/img/structure/B6789480.png)
![(4-cyclopropylthiadiazol-5-yl)-[(3S)-3-(morpholin-4-ylmethyl)piperidin-1-yl]methanone](/img/structure/B6789489.png)

![N-[[2-(methanesulfonamido)cyclohexyl]methyl]-3-methyl-4,5,6,7-tetrahydrobenzotriazole-5-carboxamide](/img/structure/B6789510.png)
![(4-Cyclopropylthiadiazol-5-yl)-[3-hydroxy-3-(triazol-1-ylmethyl)piperidin-1-yl]methanone](/img/structure/B6789515.png)
![(3-methyl-4,5,6,7-tetrahydrobenzotriazol-5-yl)-[3-[4-(pyrrolidin-1-ylmethyl)-1H-pyrazol-5-yl]piperidin-1-yl]methanone](/img/structure/B6789517.png)
![2-(8-hydroxy-3,5-dihydro-2H-1,4-benzoxazepine-4-carbonyl)-6,7,8,9-tetrahydrobenzo[7]annulen-5-one](/img/structure/B6789524.png)
![(2,2-Dimethyl-3,5-dihydro-1,4-benzoxazepin-4-yl)-[1-methyl-3-(1-methylpyrazol-4-yl)pyrazol-4-yl]methanone](/img/structure/B6789532.png)
![(3-Hydroxy-5,6,7,8-tetrahydronaphthalen-2-yl)-spiro[1,3-benzodioxole-2,3'-pyrrolidine]-1'-ylmethanone](/img/structure/B6789535.png)
![2-ethoxy-N-[6-oxo-2-(oxolan-2-yl)piperidin-3-yl]cyclopropane-1-carboxamide](/img/structure/B6789541.png)
![N-[2-[3,3-dimethyl-2-(oxolan-2-yl)azetidin-1-yl]-2-oxoethyl]cyclohexanecarboxamide](/img/structure/B6789542.png)
![(4-Ethylmorpholin-3-yl)-[4-(6-fluoro-1,2-benzoxazol-3-yl)piperidin-1-yl]methanone](/img/structure/B6789548.png)

